CRF1 Receptor Binding Affinity: NBI-27914 (Ki = 1.7 nM) Versus CP-154526, Verucerfont, and NBI-35965
NBI-27914 exhibits a CRF1 receptor binding affinity (Ki = 1.7 nM) that exceeds that of several structurally distinct CRF1 antagonists commonly used as research alternatives. In direct cross-study comparison of radioligand binding data using human recombinant CRF1 receptors, NBI-27914 demonstrates approximately 1.6-fold higher affinity than CP-154526 (Ki = 2.7 nM), approximately 3.6-fold higher affinity than verucerfont (IC50 = 6.1 nM), and approximately 2.4-fold higher affinity than NBI-35965 (Ki = 4 nM) [1]. Notably, the structurally related compound NBI-77860 (verucerfont), which progressed to Phase II clinical development, exhibits substantially lower CRF1 affinity with a Ki of 6.31 nM versus the 1.7 nM of NBI-27914 [2].
| Evidence Dimension | CRF1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.7 nM (human recombinant CRF1) |
| Comparator Or Baseline | CP-154526: Ki = 2.7 nM; Verucerfont (NBI-77860): Ki = 6.31 nM / IC50 = 6.1 nM; NBI-35965: Ki = 4 nM; Antalarmin: Ki = 1 nM |
| Quantified Difference | NBI-27914: 1.6× higher affinity than CP-154526; 3.6–3.7× higher affinity than verucerfont; 2.4× higher affinity than NBI-35965. Antalarmin exhibits slightly higher affinity (1.7×) but lacks equivalent in vivo functional characterization. |
| Conditions | Radioligand binding displacement assays using [125I]-labeled CRF or sauvagine at human recombinant CRF1 receptors expressed in heterologous cell systems |
Why This Matters
Higher binding affinity enables lower compound usage per experiment while maintaining equivalent receptor occupancy, which is critical for studies with limited tissue samples or when minimizing vehicle-related artifacts.
- [1] Baram TZ, Chalmers DT, Chen C, Koutsoukos Y, De Souza EB. The CRF1 receptor mediates the excitatory actions of corticotropin releasing factor (CRF) in the developing rat brain. Brain Res. 1997;770(1-2):89-95. View Source
- [2] BindingDB. BDBM50417503: GSK-561679 (NBI-77860/Verucerfont) Ki = 6.31 nM at human recombinant CRF1 receptor. View Source
